molecular formula C6H12N2O B8754256 Pyrrolo[3,4-b]-1,4-oxazine, octahydro-, trans- CAS No. 138026-94-5

Pyrrolo[3,4-b]-1,4-oxazine, octahydro-, trans-

Cat. No. B8754256
CAS RN: 138026-94-5
M. Wt: 128.17 g/mol
InChI Key: UMIZTIYZNFUATK-PHDIDXHHSA-N
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Description

“Pyrrolo[3,4-b]-1,4-oxazine, octahydro-, trans-” is a chemical compound with the molecular formula C7H14N2 . It is also known as Octahydro-1H-pyrrolo[3,4-b]pyridine .


Synthesis Analysis

The synthesis of this compound involves a stereoselective process . The method includes the optical resolution by enzymatic hydrolysis of the intermediate dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate . This results in the intermediate dialkyl-(2S,3R)-1-alkylcarbonyl-piperidine-2,3-dicarboxylate . This intermediate is then converted to (4aR,7aS)-1-alkylcarbonylhexahydrofuro[3,4-b]pyridine-5,7-dione .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its stereochemistry. It is a racemic compound with two defined stereocenters .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 126.2 . Other physical and chemical properties are not clearly mentioned in the available literature.

properties

CAS RN

138026-94-5

Product Name

Pyrrolo[3,4-b]-1,4-oxazine, octahydro-, trans-

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b][1,4]oxazine

InChI

InChI=1S/C6H12N2O/c1-2-9-6-4-7-3-5(6)8-1/h5-8H,1-4H2/t5-,6-/m1/s1

InChI Key

UMIZTIYZNFUATK-PHDIDXHHSA-N

Isomeric SMILES

C1CO[C@@H]2CNC[C@H]2N1

Canonical SMILES

C1COC2CNCC2N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

7.2 g (33 mmol) of 8-benzyl-2-oxa-5,8-diazabicyclo-[4.3.0]nonane are hydrogenated in 400 ml of methanol with 2.5 g of palladium-on-active charcoal (10% of Pd) under 50 bar at 100° C. The catalyst is filtered off with suction, the filtrate is concentrated and the residue is distilled.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
2.5 g
Type
catalyst
Reaction Step Two

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